N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-22(24-13-12-15-6-2-1-3-7-15)16-10-11-17-19(14-16)26-23(29)27-20-9-5-4-8-18(20)25-21(17)27/h1-11,14H,12-13H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFGBLXSIBSOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes or the nucleic acids.
Cellular Effects
The effects of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell growth, survival, and differentiation. This compound also affects gene expression by binding to transcription factors and altering their activity. Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This inhibition can lead to the downregulation of certain genes and the suppression of cell proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. These molecular interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity. At high doses, it can induce toxic effects, such as liver and kidney damage, and cause adverse reactions, including weight loss and lethargy. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites that can be excreted in the urine. This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its distribution in the bloodstream. Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide is critical for its activity and function. This compound is primarily localized in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. It can also localize to the mitochondria, where it affects mitochondrial function and induces apoptosis. The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct it to these locations.
Biological Activity
N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a benzimidazole ring fused with a quinazoline moiety. The presence of a thioxo group at the 6-position and a carboxamide at the 3-position enhances its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds derived from benzimidazole and quinazoline scaffolds often demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The structural components suggest potential efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives in this class have been linked to reduced inflammation markers in preclinical models.
The proposed mechanisms through which N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide exerts its effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in neoplastic cells.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Pharmacological Evaluation
A detailed pharmacological evaluation reveals that compounds within this class often exhibit favorable pharmacokinetic properties, such as:
- Absorption : High bioavailability due to lipophilicity.
- Metabolism : Predominantly hepatic metabolism with potential for drug-drug interactions.
- Excretion : Renal excretion as metabolites.
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Research indicates that derivatives of benzothiazole and quinazoline scaffolds exhibit significant cytotoxic effects against multiple cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of similar compounds using the bioluminescence inhibition method on Photobacterium leiognathi. The results indicated considerable cytotoxicity, with some derivatives demonstrating effective inhibition against colon cancer, melanoma, and ovarian cancer cell lines .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that modifications on the amino substituents could enhance antitumor activity. Compounds with thiazole and thiadiazole fragments were particularly noted for their efficacy .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) | Activity |
|---|---|---|---|
| 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide | Colon Cancer | 0.41–0.69 | Highly Active |
| Compound 3.1 | Melanoma | 0.48–13.50 | Active |
| Compound 6.5 | Ovarian Cancer | 0.25–5.01 | Highly Active |
Antiviral Applications
Recent research has explored the potential of quinazolinone derivatives as antiviral agents. The structural similarities between N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide and known antiviral compounds suggest a potential for similar activity.
Research Insights
- Mechanism of Action : Studies have indicated that compounds with quinazolinone structures can inhibit viral replication through interference with viral enzymes or host cell pathways .
- Clinical Relevance : The exploration of these compounds as antiviral agents is critical given the rising resistance to existing antiviral therapies.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against various pathogens.
Findings from Literature
- Antibacterial and Antifungal Properties : Similar compounds have been documented to exhibit antibacterial and antifungal activities, indicating that N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide may also possess these properties .
Neuroprotective Effects
Emerging studies suggest that compounds with similar scaffolds may have neuroprotective effects.
Potential Applications in Neurology
- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been noted for their ability to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer’s . This opens avenues for further exploration of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide in neurological research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to the imidazo-quinazoline family, which includes derivatives with varying substituents and ring systems. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Thioxo vs.
- Phenylethyl Carboxamide : Unlike aryl-substituted imidazo[4,5-g]quinazolines , the 2-phenylethyl chain in the target compound could improve lipid solubility, influencing bioavailability.
- Ring Conformation: The benzimidazo-quinazoline core likely exhibits planar rigidity, contrasting with puckered conformations observed in five-membered rings (e.g., cyclopentane derivatives), where Cremer-Pople coordinates quantify nonplanarity .
Computational and Crystallographic Analysis
- SHELX Software : Widely used for refining crystal structures of complex heterocycles, including quinazolines . The target compound’s crystallographic data (if available) would rely on SHELXL for small-molecule refinement.
- Conformational Modeling : Unlike flexible five-membered rings analyzed via Cremer-Pople puckering parameters , the fused benzimidazo-quinazoline system is expected to show minimal puckering, favoring planar geometries for optimal π-π stacking in biological targets.
Pharmacological Potential (Inferred)
While direct activity data for the target compound is scarce, related imidazo-quinazolines exhibit:
- Kinase Inhibition : Aryl-substituted analogs show tyrosine kinase inhibitory activity .
- Antimicrobial Effects : Thiophene-containing derivatives display broad-spectrum activity . The 2-phenylethyl group may target hydrophobic binding pockets, while the thioxo group could modulate enzyme active-site interactions.
Q & A
Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with benzimidazole and quinazoline precursors. For example, analogous compounds are synthesized by condensing o-aminophenylbenzimidazole with aldehydes (e.g., o-fluorobenzaldehyde) in ethanol with acetic acid as a catalyst, followed by recrystallization . Key intermediates are monitored via High-Performance Liquid Chromatography (HPLC) to assess purity and reaction progress. Final structural confirmation employs Nuclear Magnetic Resonance (NMR) spectroscopy for functional group analysis and single-crystal X-ray diffraction to resolve bond lengths, angles, and torsional conformations .
Basic: Which analytical techniques are critical for confirming the compound’s structure?
- X-ray crystallography : Resolves the 3D molecular geometry, including the thioxo group’s spatial orientation and hydrogen-bonding interactions (e.g., bond angles like N2–C14–C15 = 111.05°, C16–C15–C14 = 121.23°) .
- NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms amide/thiocarbonyl functional groups .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced: How can researchers address discrepancies in crystallographic data during structure refinement?
Discrepancies in electron density maps or bond-length outliers can arise from dynamic disorder or twinning. Use SHELXL for iterative refinement, applying constraints (e.g., riding H-atom models) and validating with R-factor convergence (e.g., R₁ < 0.05) . For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity, ensuring minimal residual density (<0.3 eÅ⁻³) . Cross-validate with DFT-optimized geometries if computational resources permit.
Advanced: What methodological considerations optimize synthesis yield?
- Temperature control : Maintain 70–80°C during condensation to prevent side reactions .
- Solvent selection : Ethanol enhances solubility of aromatic intermediates, while acetic acid catalyzes imine formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Purity checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate high-purity fractions (>95%) .
Advanced: How does the thioxo group influence molecular conformation and intermolecular interactions?
The thioxo (C=S) group introduces planar rigidity to the quinazoline core, as seen in torsion angles like C14–N2–C13–S1 = −175.55° . It participates in CH···S hydrogen bonds (e.g., C17–H17···S1 = 2.92 Å), stabilizing crystal packing . Comparative studies on oxo (C=O) analogues show reduced π-stacking interactions, highlighting the thioxo group’s role in enhancing lattice stability .
Advanced: How to resolve conflicting biological activity data in benzimidazoquinazoline studies?
- Standardized assays : Use identical cell lines (e.g., MCF-7 for antitumor studies) and protocols to minimize variability .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., 2-fluorophenyl vs. phenethyl groups) with activity trends .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to identify false positives from metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
